Methyl 3-nitro-4-(trifluoromethyl)benzoate
Overview
Description
“Methyl 3-nitro-4-(trifluoromethyl)benzoate” is a chemical compound . It is used in various chemical reactions and has a specific set of physical and chemical properties .
Synthesis Analysis
The synthesis of “this compound” involves several steps . One method involves the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 . Another method involves the nitration of methyl benzoate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H6F3NO4 . The InChI code for this compound is 1S/C9H6F3NO4/c1-17-8(14)5-2-3-6(9(10,11)12)7(4-5)13(15)16/h2-4H,1H3 .
Chemical Reactions Analysis
“this compound” participates in various chemical reactions . For instance, it can be reduced by MoO2Cl2 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 249.15 . It is a solid at room temperature . The compound has a refractive index of n20/D 1.453 (lit.) , a boiling point of 93-95 °C/20 mmHg (lit.) , and a density of 1.295 g/mL at 25 °C (lit.) .
Scientific Research Applications
Molecular Structure and Bonding
In the realm of crystallography, studies have shown that molecules like methyl 3-nitro-4-(trifluoromethyl)benzoate can form intricate molecular structures through hydrogen bonding. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate demonstrates complex sheet formation through a network of hydrogen bonds, while its isomer forms chains of edge-fused rings, signifying a polarized molecular-electronic structure (Portilla et al., 2007). Similarly, certain trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors exhibit distinct dihedral angles and distances between atoms, which are pivotal in forming sheets of molecules via C-H...O interactions, highlighting the significance of molecular geometry in chemical bonding and reactivity (Li et al., 2005).
Chemical Synthesis and Reactions
The compound and its derivatives are crucial in organic synthesis. For instance, a user-friendly protocol has been reported for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, showcasing the molecule's role in creating pharmacologically and biologically significant compounds (Feng & Ngai, 2016). Furthermore, a novel Friedel–Crafts acylation method using superacidic trifluoromethanesulfonic acid has been developed for the acylation of aromatic compounds with methyl benzoate, resulting in benzophenone derivatives, which are valuable in various chemical applications (Hwang, Prakash, & Olah, 2000).
Material Science and Polymer Chemistry
The compound also finds use in material science, especially in the synthesis of polymers. For instance, new poly(arylene ether amide)s with trifluoromethyl pendent groups have been prepared using nucleophilic nitro displacement reactions, resulting in polymers with high molecular weights and glass transition temperatures, exhibiting solubility in common organic solvents and the ability to form transparent films (Lee & Kim, 2002).
Safety and Hazards
“Methyl 3-nitro-4-(trifluoromethyl)benzoate” is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in organic compounds often imparts unique properties, such as increased stability and lipophilicity, which can influence how the compound interacts with its targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of organic compounds, which could potentially affect the bioavailability of this compound .
Result of Action
The molecular and cellular effects of Methyl 3-nitro-4-(trifluoromethyl)benzoate’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Additionally, the presence of other molecules in the environment could potentially affect the compound’s efficacy .
properties
IUPAC Name |
methyl 3-nitro-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-6(9(10,11)12)7(4-5)13(15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKARPFALPFVMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649954 | |
Record name | Methyl 3-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126541-81-9 | |
Record name | Methyl 3-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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